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molecular formula C13H11N3O B8490499 N-9h-pyrido[3,4-b]indol-3-yl-acetamide

N-9h-pyrido[3,4-b]indol-3-yl-acetamide

Cat. No. B8490499
M. Wt: 225.25 g/mol
InChI Key: JZIFOHJMLBAWQZ-UHFFFAOYSA-N
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Patent
US04731358

Procedure details

2 g of 3-amino-β-carboline are suspended in 35 ml of pyridine and mixed with 4 ml of acetic anhydride. The aminocarboline dissolves during slight heating. After 20 minutes the solution is evaporated. The crystalline residue is washed with water and is recrystallized from ethyl acetate. Yield: 1.5 g of 3-acetamino-β-carboline with a 200°-203° C. melting point.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[C:15](OC(=O)C)(=[O:17])[CH3:16]>N1C=CC=CC=1>[NH:1]([C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:15]([CH3:16])=[O:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1N=CC=2NC3=CC=CC=C3C2C1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The aminocarboline dissolves during slight heating
CUSTOM
Type
CUSTOM
Details
After 20 minutes the solution is evaporated
Duration
20 min
WASH
Type
WASH
Details
The crystalline residue is washed with water
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
with a 200°-203° C.

Outcomes

Product
Name
Type
Smiles
N(C(=O)C)C=1N=CC=2NC3=CC=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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